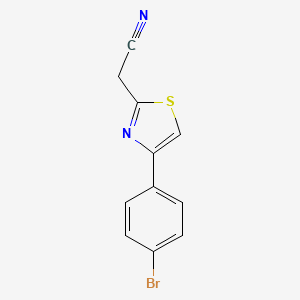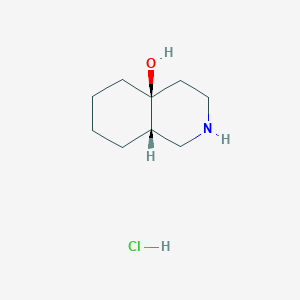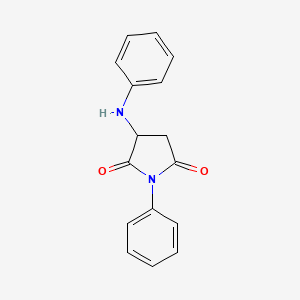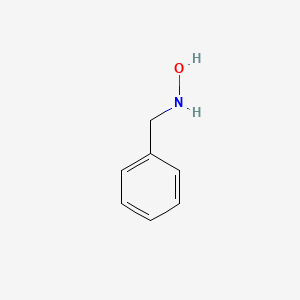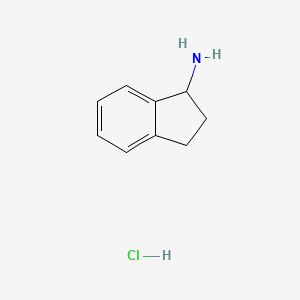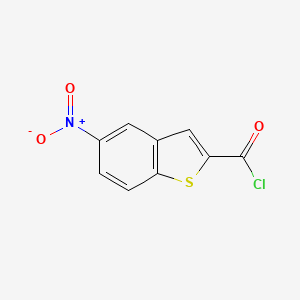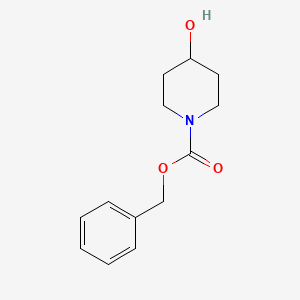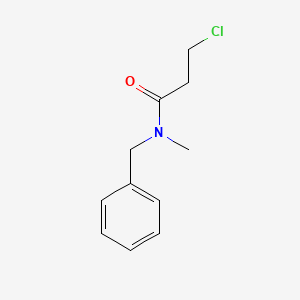
N-benzyl-3-chloro-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-chloro-N-methylpropanamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound N-benzyl-3-chloro-N-methylpropanamide is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used as a condensing agent for the synthesis of amides . These methods suggest that N-benzyl-3-chloro-N-methylpropanamide could potentially be synthesized through similar acylation reactions or by using condensing agents that facilitate the formation of the amide bond.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the analysis of 2-chloro-N-(diethylcarbamothioyl)benzamide and 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide detailed information on the crystal structure, molecular geometry, and intramolecular interactions, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of anions , peptide bond formation , and cyclization to form heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the benzamide moiety, which can either facilitate or inhibit certain reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of chloro substituents can affect the compound's polarity, solubility, and reactivity . The vibrational spectra and electronic properties of these compounds can be studied using spectroscopic methods and computational chemistry techniques . Additionally, the antioxidant activity of benzamide derivatives can be evaluated using assays such as the DPPH free radical scavenging test .
Aplicaciones Científicas De Investigación
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) involved synthesizing benzamides of N,N-disubstituted ethylenediamines, among other compounds, as potential neuroleptics. This research demonstrated a correlation between structure and activity, with certain benzamide compounds showing significant neuroleptic potential (Iwanami et al., 1981).
Synthesis of Ligands for Receptor Studies
- Synthesis of N‐(11C) Methyl : A paper by Camsonne et al. (1984) discussed synthesizing N-(11c) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 for positron emission tomography of peripheral benzodiazepine receptors, highlighting the chemical's relevance in imaging studies (Camsonne et al., 1984).
Anti-Inflammatory Properties
- Potential Role in Inflammation : Torres et al. (1999) explored the anti-inflammatory effects of certain ligands, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, demonstrating in vivo anti-inflammatory properties (Torres et al., 1999).
Chemical Synthesis and Modification
- Enantioselective Synthesis : Calvez et al. (1998) reported the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, a process involving the conversion of compounds like N-benzyl-3-chloro-N-methylpropanamide (Calvez et al., 1998).
Antihistaminic Activities
- Antihistaminic and Biological Activities : Arayne et al. (2017) studied the 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, including their antihistaminic properties. This research indicates the broader pharmacological potential of related benzamide derivatives (Arayne et al., 2017).
Selective Antidopaminergic Activity
- Neuroleptic Properties and Selective Antidopaminergic Activity : A study by Usuda et al. (2004) described the potent inhibitory effects of certain benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide, on dopaminergic activity. This work adds to the understanding of the neuroleptic properties of such compounds (Usuda et al., 2004).
Synthesis and Characterization in Organic Chemistry
- Synthesis and Characterization : Nnamonu et al. (2013) explored the conversion of substituted 3-anilinopropanamides into N-benzyl derivatives. This research provides insights into the chemistry and potential applications of these compounds in synthetic organic chemistry (Nnamonu et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-benzyl-3-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIMEZRQVNCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391557 |
Source


|
| Record name | N-benzyl-3-chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloro-N-methylpropanamide | |
CAS RN |
3318-15-8 |
Source


|
| Record name | N-benzyl-3-chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

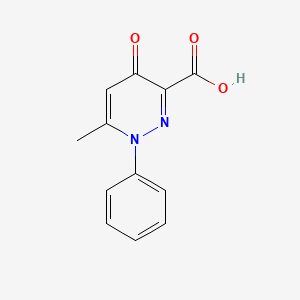
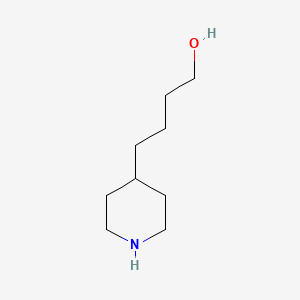
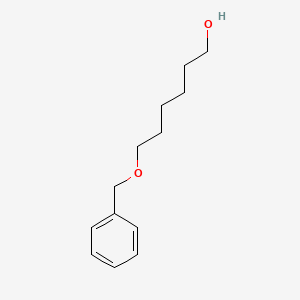
![5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1273253.png)
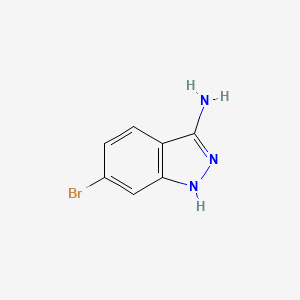
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)
